molecular formula C4H6ClNO3 B13834926 2-Butanone,3-chloro-4-nitro-

2-Butanone,3-chloro-4-nitro-

Cat. No.: B13834926
M. Wt: 151.55 g/mol
InChI Key: RSJQUDPJAUAVTR-UHFFFAOYSA-N
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Description

2-Butanone,3-chloro-4-nitro- is an organic compound with the molecular formula C4H6ClNO3 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are replaced by a chlorine and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3-chloro-4-nitro- typically involves the nitration of 3-chloro-2-butanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Butanone,3-chloro-4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone,3-chloro-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to 3-chloro-4-aminobutanone.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-hydroxy-4-nitrobutanone.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

    Oxidation: 3-Chloro-4-aminobutanone.

    Reduction: 3-Chloro-4-aminobutanone.

    Substitution: 3-Hydroxy-4-nitrobutanone.

Scientific Research Applications

2-Butanone,3-chloro-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Butanone,3-chloro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-butanone: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitro-2-butanone: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.

    2-Chloro-3-nitrobutane: Different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

2-Butanone,3-chloro-4-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

3-chloro-4-nitrobutan-2-one

InChI

InChI=1S/C4H6ClNO3/c1-3(7)4(5)2-6(8)9/h4H,2H2,1H3

InChI Key

RSJQUDPJAUAVTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C[N+](=O)[O-])Cl

Origin of Product

United States

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